Enhanced Stability and Solubility of 2-Oxa-6-aza-spiro[3.3]heptane Tosylate vs. Oxalate Salt
Isolation of 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt (tosylate) yields a product with superior stability and solubility compared to the commonly used oxalate salt [1]. The sulfonate salt form broadens the accessible reaction conditions for this spirobicyclic building block [1].
| Evidence Dimension | Salt stability and solubility |
|---|---|
| Target Compound Data | Tosylate salt (sulfonate): enhanced stability and solubility |
| Comparator Or Baseline | Oxalate salt: lower stability and solubility |
| Quantified Difference | Not quantified in abstract; qualitative improvement reported. |
| Conditions | Solid-state storage and solution-phase reaction conditions |
Why This Matters
The improved stability and solubility of the tosylate salt directly impact procurement decisions by ensuring longer shelf-life and broader synthetic utility compared to the less stable oxalate salt.
- [1] van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synthesis, 49(11), 2394–2401. View Source
